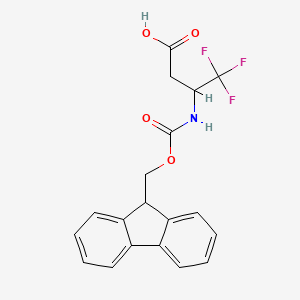

Fmoc-3-amino-4,4,4-trifluorobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXAGGMJPEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Imperative of Fluorination in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-3-amino-4,4,4-trifluorobutyric acid: Properties and Applications

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry.[1][2] This is particularly true in the realm of peptide therapeutics, where the challenges of poor metabolic stability and low bioavailability often hinder the translation of potent molecules into viable drugs.[3][4] Fluorinated amino acids, such as this compound, represent a sophisticated class of building blocks designed to address these challenges head-on. The trifluoromethyl group is not merely a passive substituent; it is an active modulator of a peptide's physicochemical and biological properties. Its strong electron-withdrawing nature and significant lipophilicity can profoundly influence peptide conformation, receptor binding affinity, and resistance to proteolytic degradation.[5][6]

This guide provides an in-depth exploration of (S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid, a key reagent for introducing a trifluoromethylated, four-carbon gamma-amino acid analogue into peptide sequences. We will move beyond a simple datasheet to explore the causality behind its chemical behavior, provide field-tested protocols for its application, and discuss the downstream impact of its incorporation on the final peptide product. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique advantages of fluorination to engineer next-generation peptide therapeutics.

Core Physicochemical Properties

(S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid is a white solid at room temperature, valued in peptide synthesis for the strategic advantages conferred by its trifluoromethyl group and the utility of its Fmoc-protecting group.[7] A comprehensive summary of its known properties is presented below.

Table 1: Physicochemical and Identification Data for (S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | [8] |

| CAS Number | 1310680-31-9 | [7][8][9] |

| Molecular Formula | C₁₉H₁₆F₃NO₄ | [7] |

| Molecular Weight | 379.34 g/mol | [7] |

| Appearance | White solid | [7] |

| Purity | ≥ 99.5% (by Chiral HPLC) | [7] |

| Optical Rotation | [α]²⁰D = -12 ± 2° (c=1 in DMF) | [7] |

| Melting Point | Data not available. For comparison, the isomeric (S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid has a melting point of 150 - 155 °C. | [10] |

| Solubility | Generally soluble in common SPPS solvents like DMF, NMP, and DCM. Quantitative data is not widely published, but Fmoc-amino acids typically achieve concentrations >0.4 M. | [3][6][11][] |

| Storage Conditions | Store at 0 - 8 °C, desiccated. | [7] |

Synthesis and Purification Overview

While this building block is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The synthesis of fluorinated amino acids often involves specialized reagents and multi-step pathways. A plausible and scalable synthetic route, based on established methodologies for asymmetric synthesis of related compounds, is outlined below.[13]

The core strategy involves the asymmetric alkylation of a chiral glycine equivalent.[13] A nickel(II) complex of a Schiff base derived from glycine and a recyclable chiral auxiliary is deprotonated to form a nucleophilic glycine enolate. This complex is then alkylated with a suitable electrophile, such as 1,1,1-trifluoro-2-iodoethane, to introduce the desired trifluoroethyl side chain. The diastereoselectivity of this step is controlled by the chiral auxiliary. Subsequent acidic hydrolysis disassembles the complex, liberating the free 3-amino-4,4,4-trifluorobutanoic acid and allowing for the recovery of the chiral auxiliary. The final step is the protection of the amino group with Fmoc-OSu or Fmoc-Cl under basic conditions to yield the final product.

Caption: A plausible synthetic workflow for this compound.

Protocol: Purification by Column Chromatography

Purification is typically achieved via silica gel column chromatography.

-

Slurry Preparation: The crude product is dissolved in a minimal amount of dichloromethane (DCM).

-

Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system.

-

Loading and Elution: The dissolved product is loaded onto the column. A gradient elution is performed, starting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity by increasing the ethyl acetate concentration.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Product-containing fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the amino acid building block before its use in synthesis.[8]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing purity.

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Detection: UV at 265 nm and 301 nm (for the Fmoc group).

-

Expected Result: A single major peak with a purity of ≥99%. Chiral HPLC is used to confirm enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation. The key diagnostic signals are the fluorine signals in ¹⁹F NMR and the characteristic proton signals of the backbone and Fmoc group in ¹H NMR.

Table 2: Expected NMR Spectral Characteristics (in CDCl₃ or DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ) Range | Key Features and Couplings |

| ¹H NMR | 7.2 - 7.9 ppm | Aromatic protons of the Fmoc group. |

| 4.1 - 4.5 ppm | CH and CH₂ protons of the fluorenylmethoxy moiety. | |

| ~4.0 ppm | CH proton at the C3 position (alpha to the amine). | |

| ~2.5 - 2.9 ppm | CH₂ protons at the C2 position and CH₂ protons adjacent to the CF₃ group. | |

| ¹³C NMR | ~172 ppm | Carboxylic acid carbon (C1). |

| ~120 - 145 ppm | Aromatic carbons of the Fmoc group. | |

| ~127 ppm (quartet) | CF₃ carbon, showing a strong one-bond C-F coupling (~275 Hz). | |

| ~67 ppm | O-CH₂ carbon of the Fmoc group. | |

| ¹⁹F NMR | ~ -60 to -75 ppm | A single signal (often a triplet due to coupling with adjacent CH₂ protons) relative to CFCl₃. The exact chemical shift is sensitive to the local electronic environment.[1][14][15] |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight.

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z ≈ 378.3

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z ≈ 380.3 or [M+Na]⁺ at m/z ≈ 402.3

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] The workflow is systematic, involving iterative cycles of deprotection and coupling.

Caption: The downstream effects of incorporating the trifluoromethylated amino acid.

-

Proteolytic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group provides significant steric bulk. When positioned near a protease cleavage site, this residue can act as a "steric shield," hindering the enzyme's ability to bind and hydrolyze the peptide backbone. [2][5][16]However, the effect is not universal and depends on the specific protease and the position of the substitution. [2][16]Systematic studies have shown that while fluorination can dramatically increase stability in some cases, the outcome is complex and must be empirically determined. [2][16]* Lipophilicity and Bioavailability: Fluorine is highly lipophilic. Introducing a CF₃ group increases the overall lipophilicity of the peptide, which can enhance its ability to cross cellular membranes and potentially improve oral bioavailability. [5][6]* Conformational Effects: The bulky and electronegative nature of the CF₃ group can restrict the conformational freedom of the peptide backbone, potentially locking it into a more bioactive conformation or inducing specific secondary structures like turns or helices. This can lead to enhanced binding affinity and receptor selectivity.

Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a framework for quantifying the impact of the fluorinated residue on a peptide's stability against a specific protease (e.g., trypsin, chymotrypsin).

-

Reagent Preparation:

-

Prepare a stock solution of the control (non-fluorinated) peptide and the test (fluorinated) peptide at 1 mg/mL in an appropriate buffer (e.g., PBS pH 7.4 for trypsin).

-

Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl).

-

-

Digestion Reaction:

-

In separate microcentrifuge tubes, dilute the peptide stock solutions to a final concentration of 0.2 mM in the reaction buffer.

-

Initiate the reaction by adding the protease to a final concentration of 0.1-1 µg/mL (the exact amount should be optimized to achieve ~50% degradation of the control peptide in 1-2 hours). [17] * Incubate all tubes at 37°C.

-

-

Time-Point Sampling:

-

At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of 1% TFA. This denatures the enzyme.

-

-

HPLC Analysis:

-

Analyze each quenched time-point sample by RP-HPLC using a method that resolves the parent peptide from its degradation fragments.

-

Integrate the peak area of the remaining parent peptide at each time point.

-

-

Data Analysis:

Conclusion and Future Outlook

This compound is more than a simple building block; it is a strategic tool for molecular engineering. Its thoughtful incorporation into peptide sequences allows chemists to rationally modulate key pharmacokinetic and pharmacodynamic properties. The ability to enhance proteolytic stability, increase lipophilicity, and influence conformation provides a powerful lever for overcoming the inherent limitations of natural peptides. As the demand for more stable and potent peptide therapeutics continues to grow, the use of specialized, fluorinated amino acids like this one will undoubtedly become increasingly central to the design and development of novel drugs.

References

-

Gill, H., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(10), 1113-1124. Available at: [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103–114. Available at: [Link]

-

Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2735–2746. Available at: [Link]

- Isidro-Llobet, A., et al. (2015). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Hauke, V., et al. (2010). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 132(35), 12349–12358. Available at: [Link]

-

Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]

-

Liu, C., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Chemical Biology, 6(2), 127–132. Available at: [Link]

-

Afonin, S., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Magnetic Resonance in Chemistry, 46(9), 838–845. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. Retrieved January 17, 2026, from [Link]

- Gopi, H., et al. (2006). Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. Helvetica Chimica Acta, 89(11), 2646-2654.

-

Ichiishi, N., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(40), 12479–12483. (Diagram from this paper referenced on ResearchGate). Available at: [Link]

-

Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(38), 11682–11683. Available at: [Link]

-

Yoshimura, T., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(2), 1689–1693. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(23), 7338. Available at: [Link]

- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. (Semantic Scholar link provided, direct journal link not available).

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Available at: [Link]

-

Rodrigues, J., & Gal, L. (2018). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. ResearchGate. (Diagram from this paper referenced). Available at: [Link]

- Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4,4,4-trifluorobutanoic acid;chloride. Retrieved January 17, 2026, from [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]

- 9. 1310680-31-9|(S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chempep.com [chempep.com]

- 13. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid

Introduction: The Strategic Value of Fluorinated β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for imbuing therapeutic candidates with enhanced pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This guide focuses on the synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid, a chiral β-amino acid building block that is increasingly sought after for the design of novel peptidomimetics and pharmaceuticals. The trifluoromethyl group at the β-position offers profound steric and electronic effects, influencing peptide conformation and proteolytic resistance, while the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) workflows.[1] This document provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and critical considerations for the successful preparation of this valuable compound.

Strategic Approaches to the Asymmetric Synthesis of the 3-Amino-4,4,4-trifluorobutyric Acid Core

The synthesis of the target molecule can be logically dissected into two primary stages: the asymmetric synthesis of the 3-amino-4,4,4-trifluorobutyric acid core and its subsequent N-terminal protection with the Fmoc group. The stereochemistry at the C3 position is paramount for the biological activity of the resulting peptides, necessitating a robust and highly stereoselective synthetic route. Two prominent strategies for achieving this are detailed below.

Strategy 1: Chiral Auxiliary-Mediated Stereoselective Mannich-Type Reaction

This approach leverages a chiral auxiliary to direct the stereoselective addition of a nucleophile to a trifluoromethylated imine equivalent. A notable example involves the use of an oxazolidine derived from trifluoroacetaldehyde and (R)-phenylglycinol. This method provides high diastereoselectivity and a straightforward pathway to the desired enantiomer of the β-amino acid.

The overall synthetic workflow can be visualized as follows:

Caption: Chiral auxiliary-mediated synthesis of the β-amino acid core.

This Mannich-type reaction proceeds with high diastereoselectivity (often up to 96:4), affording the protected β-amino ester. Subsequent deprotection of the chiral auxiliary and hydrolysis of the ester furnish the desired enantiopure (R)-3-amino-4,4,4-trifluorobutanoic acid. The choice of the silyl ketene acetal and Lewis acid catalyst is critical for optimizing the yield and stereoselectivity of the Mannich reaction.

Strategy 2: Diastereoselective Aza-Michael Addition to a Chiral α,β-Unsaturated Oxazolidinone

An alternative and practical approach involves the conjugate addition of an amine nucleophile to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone. This method is particularly attractive due to its operational simplicity and the use of water as a reaction medium, aligning with the principles of green chemistry.

The synthetic pathway is illustrated below:

Caption: Aza-Michael addition approach to the β-amino acid.

This aza-Michael addition typically proceeds at ambient temperature and can provide the desired β-amino acid derivatives in excellent yields with moderate to good diastereoselectivities. The choice of the amine nucleophile and the subsequent cleavage of the chiral auxiliary are key steps in this synthetic sequence. While this method may require chromatographic separation of diastereomers to achieve high enantiopurity, its practicality and environmentally benign nature make it a compelling option.

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy 1: Mannich-Type Reaction | Strategy 2: Aza-Michael Addition |

| Stereocontrol | High diastereoselectivity (up to 96:4) | Moderate to good diastereoselectivity (up to 3:1) |

| Key Reagents | Chiral oxazolidine, silyl ketene acetal, Lewis acid | Chiral oxazolidinone, amine nucleophile |

| Reaction Conditions | Anhydrous, often cryogenic | Aqueous medium, ambient temperature |

| Purification | May require chromatography | Often requires chromatographic separation of diastereomers |

| Scalability | Can be scalable with careful optimization | Potentially highly scalable and cost-effective |

| Green Chemistry | Use of organic solvents and Lewis acids | Utilizes water as a solvent |

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Amino-4,4,4-trifluorobutanoic Acid via Mannich-Type Reaction

Step 1: Synthesis of the Chiral Oxazolidine

-

To a solution of (R)-phenylglycinol in a suitable solvent (e.g., toluene), add trifluoroacetaldehyde hemiacetal.

-

Heat the mixture under reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude chiral oxazolidine, which can be used in the next step without further purification.

Step 2: Diastereoselective Mannich-Type Reaction

-

Dissolve the chiral oxazolidine in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C under an inert atmosphere.

-

Add a Lewis acid (e.g., TiCl₄) dropwise and stir for 30 minutes.

-

Add the silyl ketene acetal (e.g., the silyl ketene acetal of methyl acetate) dropwise and continue stirring at -78 °C for several hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the protected β-amino ester.

Step 3: Deprotection and Hydrolysis

-

Dissolve the protected β-amino ester in a suitable solvent system (e.g., THF/H₂O).

-

Add a strong acid (e.g., HCl) and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH).

-

Purify the crude amino acid by ion-exchange chromatography or recrystallization to obtain pure (R)-3-amino-4,4,4-trifluorobutanoic acid.

Protocol 2: N-Fmoc Protection of 3-Amino-4,4,4-trifluorobutanoic Acid

The protection of the amino group with Fmoc is a critical step to render the amino acid suitable for solid-phase peptide synthesis. The use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions is standard practice.[]

Procedure using Fmoc-OSu:

-

Dissolve 3-amino-4,4,4-trifluorobutanoic acid in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu in 1,4-dioxane dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will cause the Fmoc-protected amino acid to precipitate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Critical Consideration: Formation of Fmoc-β-Alanine Impurity It is important to note that the use of Fmoc-OSu can lead to the formation of Fmoc-β-alanine as a side product through a Lossen rearrangement. This impurity can be difficult to remove from the final product. Careful control of reaction conditions and purification are necessary to minimize its presence. The use of alternative Fmoc-donating reagents, such as Fmoc-OPhth, has been reported to avoid this side reaction.

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to ensure its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric excess.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for the development of next-generation peptide-based therapeutics. The choice of synthetic strategy will depend on factors such as the desired stereochemical purity, scalability, and environmental considerations. The chiral auxiliary-mediated Mannich-type reaction offers excellent stereocontrol, while the aza-Michael addition presents a more environmentally friendly alternative. Careful execution of the Fmoc protection step is crucial to obtain a high-purity product suitable for demanding applications in drug discovery and peptide science. As the demand for more sophisticated and effective peptide drugs continues to grow, the development of efficient and robust synthetic routes to novel building blocks like this compound will remain an area of active research and innovation.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763–766.

- Gong, Y., & Zhang, X. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(26), 9146–9152.

Sources

A Senior Application Scientist's Guide to Fmoc-3-amino-4,4,4-trifluorobutyric Acid: A Keystone Building Block for Advanced Peptide Therapeutics

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorinated amino acids into peptide scaffolds represents a paradigm shift in modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics. This technical guide provides an in-depth exploration of Fmoc-3-amino-4,4,4-trifluorobutyric acid, a pivotal building block for accessing these advanced peptides. We will delve into its chemical identity, plausible synthetic routes, characteristic analytical data, and, most critically, its application in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource, empowering researchers to leverage the unique advantages of this compound in their drug discovery and development endeavors.

Compound Identification and Physicochemical Properties

(S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid is a non-proteinogenic β-amino acid derivative. The N-terminal amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, rendering it perfectly suited for Fmoc-based solid-phase peptide synthesis.[1][2] The trifluoromethyl group at the γ-position is the key functional moiety that imparts unique properties to peptides incorporating this building block.

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | [1][3] |

| CAS Number | 1310680-31-9 ((S)-enantiomer) | [1][3] |

| Molecular Formula | C₁₉H₁₆F₃NO₄ | [3] |

| Molecular Weight | 379.33 g/mol | [3] |

| Appearance | White to off-white solid | |

| Stereochemistry | (S) | [1][3] |

The racemic and (R)-enantiomer are also commercially available:

| Identifier | Value |

| (R,S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid CAS | 194471-86-8 |

| (R)-Fmoc-3-amino-4,4,4-trifluorobutyric acid CAS | 1310680-34-2 |

Synthesis of (S)-Fmoc-3-amino-4,4,4-trifluorobutyric Acid: A Plausible Approach

Asymmetric Synthesis of (S)-3-amino-4,4,4-trifluorobutanoic Acid

The asymmetric synthesis of β-amino acids is a well-established field. A likely approach for the trifluoromethylated analogue would involve a stereoselective conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated precursor, or the asymmetric reduction of a β-keto ester followed by amination. An alternative and highly effective method, adapted from the synthesis of the 2-amino analogue, would be the asymmetric alkylation of a chiral glycine enolate equivalent with a trifluoroethylating agent.[4]

Diagram: Proposed Asymmetric Synthesis of the β-Amino Acid Core

Sources

A Technical Guide to Fmoc-3-Amino-4,4,4-trifluorobutyric Acid: Properties, Synthesis, and Applications in Peptide Science

Abstract

Fmoc-3-amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid that has become an instrumental building block in modern peptide chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF3) group offers profound advantages, including enhanced metabolic stability, modulation of peptide conformation, and improved pharmacokinetic profiles. This guide provides an in-depth analysis of its physicochemical properties, outlines its application in Solid-Phase Peptide Synthesis (SPPS), and explores the mechanistic basis for its utility in creating advanced peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique benefits of fluorinated amino acids.

Physicochemical Properties and Structural Analysis

(S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid is a synthetic amino acid derivative featuring two key components: a trifluoromethylated butanoic acid core and a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This design makes it highly suitable for inclusion in modern peptide synthesis workflows.[1][3]

The defining feature of this compound is the trifluoromethyl group (–CF3). Its strong electron-withdrawing nature and high lipophilicity significantly alter the local electronic and steric environment when incorporated into a peptide chain.[4][5] These modifications can shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of peptide drugs.[4][5][6]

Core Compound Characteristics

A summary of the essential physicochemical properties for the (S)-enantiomer is provided below.

| Property | Value | Source |

| Molecular Weight | 379.34 g/mol | [1][7] |

| Molecular Formula | C₁₉H₁₆F₃NO₄ | [1][7] |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | [2][8] |

| CAS Number | 1310680-31-9 | [1][8] |

| Appearance | White solid | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Chemical Structure Visualization

The structure consists of the butanoic acid backbone with the amine at the 3-position (β-amino acid) protected by the Fmoc group and the terminal methyl group fully fluorinated.

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] The Fmoc group provides robust, temporary protection of the α-amino group, which can be selectively removed under mild basic conditions (e.g., with piperidine) without affecting acid-labile side-chain protecting groups.[9][10] This orthogonal protection strategy is the cornerstone of modern peptide synthesis.[11]

Causality in the SPPS Workflow

The incorporation of this non-canonical amino acid follows the standard SPPS cycle. The choice of this specific building block is driven by a desired outcome: enhancing the final peptide's therapeutic properties.

-

Rationale for Use : Researchers incorporate this amino acid to improve a peptide's resistance to proteolytic degradation.[5] The bulky and electronegative CF3 group can sterically hinder the approach of proteases to the peptide backbone.[4] Furthermore, its lipophilicity can enhance the peptide's ability to cross cellular membranes, improving bioavailability.[1][4]

-

Self-Validating Protocol : The success of each coupling and deprotection step in the synthesis can be monitored in real-time. The Fmoc group has a characteristic UV absorbance, allowing for quantitative analysis of the deprotection step to ensure the reaction proceeds to completion before the next amino acid is added.[10] This iterative validation is critical for the synthesis of long and complex peptides with high purity.

Standard SPPS Incorporation Protocol

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).

-

Resin Preparation : Start with the peptide-resin, which has a free N-terminal amino group from the previous cycle. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[11] Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation : In a separate vessel, dissolve a 3- to 5-fold molar excess of this compound and a coupling reagent (e.g., HBTU, TBTU) in DMF.[11] Add an activation base, such as N,N-Diisopropylethylamine (DIPEA), to form the activated ester of the amino acid.

-

Coupling Reaction : Add the activated amino acid solution to the washed, deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours. The activated carboxyl group of the incoming amino acid forms a peptide bond with the free N-terminal amine on the resin.

-

Washing : After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).

SPPS Workflow Diagram

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Impact on Drug Development and Peptide Design

The incorporation of fluorine into peptides is a powerful strategy in medicinal chemistry.[6][12] Fluorinated amino acids like this compound are not merely passive building blocks; they are functional modules used to fine-tune the biological and physical properties of a peptide.

Mechanistic Advantages

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and the CF3 group is non-metabolizable. Its presence near a peptide bond can act as a "metabolic shield," sterically blocking the active sites of degrading enzymes.[4][5]

-

Conformational Control : The bulky and electronegative nature of the CF3 group can restrict the conformational freedom of the peptide backbone. This can be used to lock the peptide into a specific bioactive conformation (e.g., a specific turn or helical structure), thereby increasing its binding affinity and selectivity for a biological target.[5][6]

-

Increased Lipophilicity : Fluorination increases the lipophilicity of the amino acid residue, which can improve the peptide's ability to penetrate cell membranes and cross the blood-brain barrier, enhancing its overall pharmacokinetic profile.[1][4]

Logical Pathway of Improved Peptide Properties

The decision to use this compound initiates a cascade of property enhancements that are highly desirable in therapeutic peptide design.

Caption: Influence of trifluoromethyl group on peptide therapeutic properties.

Conclusion

This compound is a high-value reagent for the synthesis of advanced peptides. Its precise molecular weight of 379.34 g/mol and well-defined structure allow for its seamless integration into established SPPS protocols.[1][7] The strategic incorporation of its trifluoromethyl group provides a reliable method for enhancing the metabolic stability, conformational definition, and bioavailability of peptide-based drug candidates. As the pharmaceutical industry continues to move "beyond the rule of 5," the use of such engineered, non-canonical amino acids will be increasingly critical in unlocking the full therapeutic potential of peptides.[6]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Peptide Synthesis with Fluorinated Amino Acids. [Link]

-

Mycock, K., & Jäckel, C. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(3), 633. [Link]

-

J&K Scientific. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

-

University of Winchester. Value (S-Fmoc-3-amino-4,4,4-trifluoro-butyric acid. [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 58-65. [Link]

-

Wesalo, J. S., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8565. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Virtual tour â University of Winchester [winchester.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. chempep.com [chempep.com]

- 12. mdpi.com [mdpi.com]

solubility of Fmoc-3-amino-4,4,4-trifluorobutyric acid in organic solvents

An In-depth Technical Guide to the Solubility of Fmoc-3-amino-4,4,4-trifluorobutyric Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of (S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid, a crucial building block in modern peptide synthesis and drug discovery. While specific quantitative solubility data is not extensively published, this document elucidates the core chemical principles governing its solubility in common organic solvents. We will explore the influence of its distinct structural features—the lipophilic Fmoc group and the electron-withdrawing trifluoromethyl moiety—on its solvent compatibility. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for researchers to precisely determine solubility parameters, ensuring the optimization of reaction conditions for peptide coupling and other synthetic applications. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated amino acids to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

Introduction: The Strategic Importance of Fluorinated Amino Acids

The incorporation of fluorinated amino acids into peptide chains is a well-established strategy in medicinal chemistry to modulate biological activity, metabolic stability, and conformational properties. (S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid (CAS No. 1310680-31-9) is a prime example of such a building block, valued for its ability to introduce a trifluoromethyl group.[1][2] This functional group can significantly enhance the lipophilicity of peptides, potentially improving membrane permeability and bioavailability.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for mild, base-labile deprotection conditions.[3]

A thorough understanding of the solubility of this reagent is paramount for its effective use. Inadequate solubility during SPPS can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, all of which compromise the yield and purity of the final peptide.[3] This guide provides both theoretical insights and practical methodologies to address these challenges.

Physicochemical Drivers of Solubility

The solubility of this compound is a product of its molecular structure, specifically the interplay between the large, nonpolar Fmoc group and the polar, yet lipophilicity-enhancing, trifluoromethylated amino acid backbone.

-

The Fmoc Group: The bulky, aromatic fluorenylmethoxycarbonyl group is inherently hydrophobic and generally confers good solubility in a range of non-polar and polar aprotic organic solvents.[4]

-

The Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This suggests a favorable interaction with less polar organic solvents.

-

The Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding, potentially increasing solubility in more polar, protic solvents, although this effect is often masked by the larger hydrophobic regions of the molecule.

Based on these features and general principles for Fmoc-amino acids, we can infer a likely solubility profile.

Qualitative Solubility Assessment in Common Organic Solvents

While precise quantitative data is scarce, a qualitative assessment can be made based on the common solvents used in peptide synthesis.[5][6]

| Solvent | Abbreviation | Solvent Type | Anticipated Solubility | Rationale & Considerations |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | DMF is an excellent solvent for most Fmoc-amino acids and is a standard in SPPS.[6] The optical rotation of this specific compound has been measured in DMF, confirming its solubility.[1][7] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | NMP is another widely used solvent in peptide synthesis with strong solvating properties for Fmoc-amino acids, often used as an alternative to DMF.[6][8] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, including those with both polar and non-polar character.[4] |

| Dichloromethane | DCM | Non-polar | Moderate to Low | While used in some peptide synthesis methodologies, DCM is less polar and may be a poorer solvent for Fmoc-amino acids compared to DMF or NMP, especially as the peptide chain grows.[6] |

| Acetonitrile | ACN / MeCN | Polar Aprotic | Moderate | Often used in purification (RP-HPLC), but its capacity to dissolve Fmoc-amino acids for coupling reactions can be limited.[4] |

| Tetrahydrofuran | THF | Polar Aprotic | Moderate | Has been reported as a good solvent for coupling hindered amino acids when used with certain resins.[6] |

Note: Factors such as temperature, the presence of water in the solvent, and the purity of the Fmoc-amino acid can influence solubility.[4][9] For critical applications, experimental determination is strongly recommended.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[4] This protocol provides a robust and reproducible system for generating this critical data.

Principle

An excess amount of the solute (this compound) is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, diluted, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration.

Materials and Equipment

-

(S)-Fmoc-3-amino-4,4,4-trifluorobutyric acid

-

Organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable containers

-

Orbital shaker with temperature control

-

Syringes and 0.2 µm syringe filters

-

HPLC system with a UV detector and a C18 reverse-phase column

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to create a stock solution of known concentration.

-

Perform a series of serial dilutions to generate at least five standard solutions that bracket the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4] A preliminary experiment can be run to determine the minimum time required to achieve a stable concentration.

-

-

Sample Extraction and Filtration:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[4]

-

-

Quantification by HPLC:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve established by the standard solutions.

-

Analyze the standard solutions and the diluted sample by HPLC. The Fmoc group has a strong UV absorbance, making detection at ~265 nm or ~301 nm ideal.[4]

-

A typical method would utilize a C18 reverse-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Practical Implications

References

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. BenchChem.

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. BenchChem.

- (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid. Chem-Impex.

- Solubility of Fmoc protected amino acids used in Project C.

- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.

- Solvents for Solid Phase Peptide Synthesis. AAPPTec.

- (S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid. Chem-Impex.

- (R,S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid. J&K Scientific.

- How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. biotage.com [biotage.com]

- 9. openaccesspub.org [openaccesspub.org]

1H and 19F NMR of Fmoc-3-amino-4,4,4-trifluorobutyric acid

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR of Fmoc-3-amino-4,4,4-trifluorobutyric acid

Abstract

This compound is a cornerstone building block in modern medicinal chemistry and peptide synthesis. The strategic incorporation of a trifluoromethyl (CF₃) group offers profound advantages, including enhanced metabolic stability, increased lipophilicity, and unique conformational properties that can modulate biological activity.[1][2][3] As such, rigorous structural verification and purity assessment are paramount. This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering field-proven insights, detailed experimental protocols, and in-depth spectral interpretation. It is designed for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their projects forward.

The Strategic Importance of Fluorination and NMR Characterization

The deliberate introduction of fluorine into amino acid scaffolds is a well-established strategy in drug design. The CF₃ group, in particular, acts as a lipophilic hydrogen bond mimic and can significantly alter the pKa of nearby functionalities, influencing receptor binding and pharmacokinetic profiles.[1][4] this compound leverages this by combining the benefits of the CF₃ moiety with the utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group, a mainstay of modern Solid-Phase Peptide Synthesis (SPPS).[4][5]

Given its critical role, unambiguous characterization is not merely a quality control step but a foundational requirement for its successful application. NMR spectroscopy, particularly a dual ¹H and ¹⁹F approach, provides a powerful, non-destructive method to confirm the molecule's identity, integrity, and purity.

Theoretical Foundations of NMR for this Molecule

A deep understanding of the expected NMR signals is crucial for accurate interpretation. The structure of this compound presents several distinct spin systems that are readily interrogated by NMR.

¹H NMR Spectroscopy

The proton spectrum is composed of signals from three key regions of the molecule: the Fmoc protecting group, the amino acid backbone, and the exchangeable amide and carboxylic acid protons.

-

Fmoc Group: This large, aromatic moiety produces a set of characteristic signals in the downfield region of the spectrum (typically δ 7.3-7.9 ppm). The eight aromatic protons often appear as a series of doublets and triplets.[6][7][8] The methylene (CH₂) and methine (CH) protons of the fluorenyl system are typically found between δ 4.2 and 4.5 ppm, often as a complex multiplet.[6][7]

-

Amino Acid Backbone: This is the most structurally informative region.

-

β-Methine (Hβ): The proton on the chiral center is adjacent to the electron-withdrawing CF₃ group and the nitrogen atom. This environment shifts its signal downfield. Its multiplicity is complex, as it couples to the two α-protons, the amide proton, and the three fluorine atoms.

-

α-Methylene (Hα, Hα'): These two protons are diastereotopic due to their proximity to the chiral β-carbon. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the β-proton (vicinal coupling), resulting in a complex multiplet, often an ABX pattern, rather than a simple triplet.

-

-

Exchangeable Protons (NH and COOH): The chemical shifts of the amide (NH) and carboxylic acid (COOH) protons are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and can be confirmed by D₂O exchange, where the signals disappear.

¹⁹F NMR Spectroscopy

¹⁹F NMR offers exceptional advantages for analyzing this molecule due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a wide chemical shift range that minimizes signal overlap.[9][10][11]

-

CF₃ Group: The three fluorine atoms are chemically equivalent due to rapid rotation around the C-C bond and will therefore produce a single resonance.

-

Chemical Shift (δF): The chemical shift of trifluoromethyl groups typically falls in the -60 to -80 ppm range relative to the standard CFCl₃.[12][13] The exact position is sensitive to the local electronic environment, including the influence of the adjacent chiral center and the solvent.[14]

-

Coupling to Protons: The fluorine nuclei will couple with the adjacent β-proton (³JHF), splitting the single ¹⁹F resonance into a doublet. This coupling is invaluable as it directly confirms the connectivity between the CF₃ group and the amino acid backbone.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution, unambiguous spectra.

Sample Preparation

-

Mass: Accurately weigh 5-10 mg of this compound for ¹H NMR. For ¹⁹F NMR, a similar amount is typically sufficient due to the high sensitivity of the nucleus.[7]

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆: An excellent choice for its ability to dissolve a wide range of organic molecules and for its tendency to slow the exchange of NH and COOH protons, resulting in sharper signals for these groups.[7]

-

CDCl₃: A common, less polar alternative. However, solubility may be lower, and exchangeable proton signals can be broader or unobserved.[7]

-

Rationale: The choice dictates which protons are readily observable and influences the chemical shifts of all nuclei through solvent-solute interactions.[15][16]

-

-

Solvent Volume: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Referencing:

-

¹H NMR: Use the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.[7][15]

-

¹⁹F NMR: Use an external standard like CFCl₃ (δ 0.0 ppm) or a common secondary standard like trifluoroacetic acid (δ -76.55 ppm).[17] Precise referencing is key for comparing data across different experiments and laboratories.

-

NMR Instrument Parameters (400 MHz Example)

| Parameter | ¹H Acquisition | ¹⁹F Acquisition | Rationale |

| Observe Freq. | ~400 MHz | ~376 MHz | Specific to the nucleus at the given field strength. |

| Pulse Program | Standard 1D (zg30) | Standard 1D with ¹H decouple | A simple 30° pulse is sufficient for quantitative ¹H. Decoupling in ¹⁹F removes long-range couplings for cleaner spectra if desired, but for observing ³JHF, a non-decoupled experiment is run. |

| Spectral Width | 0-14 ppm | +50 to -100 ppm | Must encompass all expected signals. The ¹⁹F range is wide. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Determines digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | 2-5 seconds | Allows for full relaxation of nuclei, crucial for accurate integration.[18] |

| Number of Scans | 16-64 | 32-128 | Signal-to-noise ratio improves with the square root of the number of scans. |

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis, ensuring a robust and reproducible process.

Caption: A logical workflow for the NMR analysis of this compound.

Spectral Interpretation: From Raw Data to Structural Insight

The following sections detail the expected signals in the ¹H and ¹⁹F spectra, providing a guide for accurate assignment.

Molecular Structure with Proton Labeling

Caption: Chemical structure with key protons and the CF₃ group highlighted.

Analysis of the ¹H NMR Spectrum

The proton spectrum provides a detailed fingerprint of the molecule's carbon skeleton.

Table 1: Expected ¹H NMR Signal Assignments (Solvent: DMSO-d₆)

| Label | Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H_arom | Fmoc Aromatic | 7.60 - 7.90 | Multiplet (d, t) | ~7.5 | Two sets of signals for the different aromatic rings.[6][7] |

| H_arom' | Fmoc Aromatic | 7.30 - 7.45 | Multiplet (t, t) | ~7.4 | The other two sets of aromatic protons.[6][7] |

| NH | Amide | ~8.0 - 8.5 | Doublet (d) | ³JHNHβ ≈ 8-10 | Shift is solvent-dependent; disappears on D₂O exchange. |

| H_f | Fmoc CH | ~4.35 | Triplet (t) | ³JHfe ≈ 6.5 | Coupled to the adjacent CH₂ group. |

| H_e | Fmoc CH₂ | ~4.25 | Doublet (d) | ³Jef ≈ 6.5 | Coupled to the adjacent CH group. |

| Hβ | β-Methine | ~4.5 - 4.7 | Doublet of Quartets of Doublets (dqd) | ³JHβHα, ³JHβF, ³JHβNH | A highly complex signal due to multiple couplings. |

| Hα, Hα' | α-Methylene | ~2.7 - 2.9 | Multiplet (m) | ²JHαHα', ³JHαHβ | Diastereotopic protons result in a complex multiplet. |

| COOH | Carboxylic Acid | > 12.0 | Broad Singlet (br s) | - | Very broad, downfield signal; disappears on D₂O exchange. |

Expert Insight: The most telling region is the aliphatic backbone. The complexity of the Hβ signal (coupling to Hα, Hα', NH, and the CF₃ group) and the diastereotopic nature of the Hα protons are definitive proof of the structure's integrity. For unambiguous assignment, a 2D COSY experiment would show a clear correlation between the Hα/Hα' multiplet and the Hβ multiplet.[7]

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F spectrum is simpler but equally powerful, confirming the presence and connectivity of the trifluoromethyl group.

Table 2: Expected ¹⁹F NMR Signal Assignment

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CF₃ | -73 to -78 | Doublet (d) | ³JFHβ ≈ 7-9 | Referenced to CFCl₃ at 0 ppm. The doublet confirms adjacency to a single proton (Hβ). |

Expert Insight: The presence of a clean doublet in this specific chemical shift window is a high-confidence indicator of the target compound. Any additional ¹⁹F signals would suggest the presence of fluorine-containing impurities. The magnitude of the ³JHF coupling constant is characteristic of vicinal H-F coupling through an sp³-sp³ C-C bond.

Conclusion

The dual-nuclei NMR analysis of this compound provides a comprehensive and definitive characterization of this vital chemical building block. The ¹H spectrum confirms the integrity of the Fmoc group and the amino acid backbone, with the diastereotopic α-protons and the complex β-proton multiplet serving as key structural fingerprints. The ¹⁹F spectrum provides an exceptionally clean and sensitive confirmation of the trifluoromethyl group's presence and its connectivity to the chiral center. By employing the rigorous protocols and interpretive logic detailed in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.

References

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.

- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using. American Chemical Society.

- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.

- Thermal Cleavage of the Fmoc Protection Group.

- The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Fmoc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)

- Ultrafast 19F MAS NMR 090222 revised. ChemRxiv.

- 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.

- (R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid. J&K Scientific.

- S-Fmoc-3-amino-4,4,4-trifluoro-butyric acid. Chem-Impex.

- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. colorado.edu [colorado.edu]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to the Procurement and Application of Fmoc-3-amino-4,4,4-trifluorobutyric Acid for Advanced Peptide Synthesis

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic sourcing and application of Fmoc-3-amino-4,4,4-trifluorobutyric acid. Moving beyond a simple datasheet, this document offers field-proven insights into vendor evaluation, practical implementation in solid-phase peptide synthesis (SPPS), and the scientific rationale behind its use in modern therapeutic peptide design.

Strategic Importance in Drug Discovery: The Trifluoromethyl Advantage

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] this compound is a powerful building block in this arena due to the unique properties conferred by the trifluoromethyl (CF3) group.

Causality Behind the Choice:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a CF3 group can sterically shield adjacent peptide bonds from enzymatic cleavage by peptidases, thereby increasing the in vivo half-life of the peptide therapeutic.[2]

-

Modulated Lipophilicity: Fluorination significantly increases the lipophilicity of the amino acid residue.[1][3] This is a critical parameter that can be fine-tuned to improve a peptide's ability to cross cellular membranes and enhance its overall pharmacokinetic profile.[4][5]

-

Conformational Control: The bulky and highly electronegative nature of the CF3 group can induce specific conformational constraints on the peptide backbone. This can lock the peptide into a more bioactive conformation, leading to higher receptor binding affinity and specificity.[6][7]

The strategic placement of this amino acid allows for the rational design of peptides with superior drug-like properties, making it a valuable tool for medicinal chemists.[4]

Supplier Landscape and Critical Vendor Evaluation

Selecting a high-quality supplier is a critical first step that directly impacts the success, reproducibility, and purity of your synthesis. Low-quality starting materials can introduce a host of issues, including truncated sequences, difficult purifications, and failed syntheses.[8]

A researcher's workflow for selecting and procuring this critical reagent should be systematic.

Caption: Workflow for reagent procurement.

Below is a comparative summary of prominent commercial suppliers. Note that availability and specifications can change; always verify with the supplier directly.

Table 1: Commercial Supplier Comparison for this compound

| Supplier | Product Name (Enantiomer) | CAS Number | Purity Specification | Molecular Formula | Molecular Weight |

| Chem-Impex | (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9 | ≥ 99.5% (Chiral HPLC) | C₁₉H₁₆F₃NO₄ | 379.34 |

| SynHet | (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9 | >99% | C₁₉H₁₆F₃NO₄ | 379.34 |

| J&K Scientific | (R)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-34-2 | Not specified | N/A | N/A |

| J&K Scientific | (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9 | Not specified | N/A | N/A |

| Sigma-Aldrich | Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)-butyric acid† | MFCD01860973 | Analytical data not collected | C₂₆H₂₂F₃NO₄ | 469.45 |

Data compiled from supplier websites.[3][4][6][9][10] †Note: The Sigma-Aldrich product listed is a different, though related, compound.

Expert Evaluation Criteria:

-

Purity is Paramount: Demand HPLC and, critically, chiral HPLC data. Enantiomeric purity should be ≥99.8% to prevent diastereomeric contaminants in your final peptide.[8]

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It is your primary validation of the material's quality. SynHet and other specialized suppliers often provide detailed analytical data upon request.[11]

-

Documentation: Ensure a comprehensive Safety Data Sheet (SDS) is available for proper handling and storage procedures.[12]

Core Application: Incorporation via Fmoc-SPPS

The following protocol outlines a self-validating system for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

The Challenge with Fluorinated Residues: The high electronegativity of fluorine atoms can decrease the nucleophilicity of the amine and the reactivity of the carboxylate, potentially leading to slower and less efficient coupling reactions.[3][4] Therefore, a robust coupling strategy and careful monitoring are essential.

Caption: Fmoc-SPPS cycle for incorporating the title compound.

Detailed Step-by-Step Methodology:

Materials:

-

This compound

-

Peptide-resin (e.g., Rink Amide MBHA, pre-swollen in DMF)

-

Coupling Reagent: HBTU, HATU, or HCTU. HATU is often preferred for sterically hindered or difficult couplings.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Kit

Protocol:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using the deprotection solution (Step 7) and the resin has been thoroughly washed with DMF.

-

Amino Acid Activation (Trustworthiness Pillar):

-

In a separate vessel, dissolve 3 equivalents (relative to resin loading) of this compound and 2.95 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. Rationale: Pre-activation forms the highly reactive acyluronium species, which is crucial for driving the coupling of this less reactive amino acid to completion.[13]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for at least 2 hours. For difficult sequences, this time can be extended to 4 hours or a double coupling can be performed.

-

-

Monitoring and Validation:

-

After the initial coupling, wash the resin 3x with DMF.

-

Take a small sample of resin beads and perform a Kaiser test.[14]

-

If Negative (blue beads): The coupling is complete. Proceed to Step 6.

-

If Positive (blue/purple beads): Free amines are present, indicating incomplete coupling. You can either re-couple by repeating steps 2-4 or cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes to ensure complete removal of the Fmoc group.[15]

-

-

Final Washing: Wash the resin thoroughly (DMF 3x, DCM 3x, DMF 3x) to prepare for the next coupling cycle.

Technical Considerations & Best Practices

-

Storage and Handling (Self-Validating System): Fmoc-protected amino acids are solids that require specific storage conditions to maintain their integrity. Store this compound at 2-8°C under an inert atmosphere (argon or nitrogen), protected from light and moisture. Improper storage can lead to degradation of the Fmoc group, compromising the synthesis.[16] While short periods at room temperature during shipping are generally acceptable, long-term storage should be refrigerated.

-

Coupling Reagent Choice: While standard reagents like HBTU are effective, phosphonium salts (PyBOP) or uronium salts with HOAt (HATU) are often more efficient for challenging couplings involving fluorinated or β-amino acids.[13][17]

-

Potential for Racemization: The risk of racemization with this β-amino acid is generally low during activation compared to α-amino acids. However, using additives like HOAt and avoiding excessive amounts of base can further minimize this risk.[13]

By adhering to these rigorous evaluation and application protocols, researchers can confidently leverage the powerful advantages of this compound to advance their peptide-based drug discovery programs.

References

-

Gill, H., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(19), 4439. Available at: [Link]

-

O'Hagan, D. (2018). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 16(1), 21-24. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

-

Jackson, G., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1139-1142. Available at: [Link]

-

Lowe, D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8964. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Retrieved from [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 960234. Available at: [Link]

-

Kent, S. B. H., & Merrifield, R. B. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Peptides, 2, 57-78. Available at: [Link]

-

Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Available at: [Link]

-

Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(9), 7996-8012. Available at: [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

-

Biondi, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2419-2429. Available at: [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)-butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]

- 12. fishersci.com [fishersci.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

stability and storage of Fmoc-3-amino-4,4,4-trifluorobutyric acid

An In-Depth Technical Guide to the Stability and Storage of Fmoc-3-amino-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Criticality of Reagent Integrity in Peptide Science